An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in a wide array of biologically active compounds. This document details the compound's physical and spectral properties, provides methodologies for its synthesis and subsequent use in Suzuki-Miyaura cross-coupling reactions, and illustrates its role in the synthesis of complex organic molecules. All quantitative data is presented in structured tables for clarity and comparative purposes.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals for a diverse range of therapeutic areas, including oncology, inflammation, and infectious diseases. The functionalization of the pyrazole ring is a key strategy in the development of novel drug candidates. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a crucial intermediate, enabling the introduction of the pyrazole moiety into complex molecules through robust and efficient cross-coupling methodologies. Its pinacol boronic ester functionality provides stability and reactivity for palladium-catalyzed reactions, making it an invaluable tool for synthetic chemists.
Chemical and Physical Properties
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a white to off-white crystalline powder. A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅BN₂O₂ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| CAS Number | 844501-71-9 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 105 - 109 °C | [2] |
| Solubility | Insoluble in water. | [3] |
| Purity | ≥ 97% (GC) | [2] |
| Storage Conditions | Store at ≤ -10 °C | [2] |
Spectroscopic Data
Table 2: Predicted NMR Spectroscopic Data
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-5 (pyrazole) | |
| ~6.7 | d | 1H | H-4 (pyrazole) | |
| ~1.35 | s | 12H | -C(CH₃)₂ | |
| ~10-12 | br s | 1H | N-H |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |
| ~140 | C-5 (pyrazole) | |
| ~110 | C-4 (pyrazole) | |
| (C-B bond) | C-3 (pyrazole) | |
| ~84 | -C(CH₃)₂ | |
| ~25 | -C(CH₃)₂ |
Note: The chemical shifts are estimates and should be confirmed by experimental data.
Experimental Protocols
Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
A general and robust method for the synthesis of pyrazole boronic esters involves the reaction of a halogenated pyrazole with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The following is a representative protocol.
Reaction Scheme:
Caption: General synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Materials:
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3-Iodo-1H-pyrazole
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Bis(pinacolato)diboron
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium acetate (KOAc)
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1,4-Dioxane (anhydrous)
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Ethyl acetate
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Hexane
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Brine
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Anhydrous sodium sulfate
Procedure:
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To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-1H-pyrazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
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Add anhydrous 1,4-dioxane to the flask.
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Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of celite.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Suzuki-Miyaura Cross-Coupling Reaction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a versatile coupling partner in Suzuki-Miyaura reactions for the synthesis of 3-aryl or 3-heteroaryl pyrazoles.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Aryl or heteroaryl halide (e.g., bromide or iodide)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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1,4-Dioxane
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Water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a reaction vessel, combine 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq.), the aryl or heteroaryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
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Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.
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Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to yield the desired 3-substituted pyrazole product.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole moiety is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole provides a direct and efficient route to introduce this critical pharmacophore. Its application in the synthesis of inhibitors for various kinases, such as Janus kinases (JAKs) and Aurora kinases, has been demonstrated in the literature. The Suzuki-Miyaura coupling allows for the rapid generation of libraries of 3-aryl and 3-heteroaryl pyrazoles for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Caption: Role in drug discovery workflow.
Conclusion
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a highly valuable and versatile reagent in modern organic synthesis. Its stability, reactivity, and the importance of the pyrazole scaffold in medicinal chemistry underscore its significance. This technical guide has provided a detailed overview of its chemical properties, spectroscopic characterization, and robust protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions. The methodologies and data presented herein are intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel pyrazole-containing molecules for drug discovery and materials science.
